4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione
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Overview
Description
4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione typically involves multi-step reactions. One common method includes the nucleophilic addition of arylamine to a precursor compound, followed by cyclization and further functionalization . The reaction conditions often involve the use of solvents like dioxane and bases such as sodium methoxide in tetrahydrofuran (THF) .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of autophagy in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6H-Pyrazolo[1,2-a][1,2,4,5]tetrazine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: Known for its kinase inhibition properties and use in cancer therapy.
Uniqueness
4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
89754-57-4 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-methyl-4,6,7,8-tetrahydropyrazolo[1,2-a][1,2,4]triazine-1,3-dione |
InChI |
InChI=1S/C7H11N3O2/c1-5-6(11)8-7(12)10-4-2-3-9(5)10/h5H,2-4H2,1H3,(H,8,11,12) |
InChI Key |
HZUZVKJHOGSSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N2N1CCC2 |
Origin of Product |
United States |
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